molecular formula C12H14N2O B14563156 (6aR,10aS)-6a,7,8,9,10,10a-Hexahydrobenzo[c][1,7]naphthyridin-6(5H)-one CAS No. 61666-93-1

(6aR,10aS)-6a,7,8,9,10,10a-Hexahydrobenzo[c][1,7]naphthyridin-6(5H)-one

Cat. No.: B14563156
CAS No.: 61666-93-1
M. Wt: 202.25 g/mol
InChI Key: OZCVANJNLNNJAA-PSASIEDQSA-N
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Description

(6aR,10aS)-6a,7,8,9,10,10a-Hexahydrobenzo[c][1,7]naphthyridin-6(5H)-one is a complex organic compound with significant interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6aR,10aS)-6a,7,8,9,10,10a-Hexahydrobenzo[c][1,7]naphthyridin-6(5H)-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(6aR,10aS)-6a,7,8,9,10,10a-Hexahydrobenzo[c][1,7]naphthyridin-6(5H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The compound can be reduced using reducing agents to form different derivatives.

    Substitution: This involves the replacement of one functional group with another, typically under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

(6aR,10aS)-6a,7,8,9,10,10a-Hexahydrobenzo[c][1,7]naphthyridin-6(5H)-one has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential therapeutic properties, including its role as a precursor for drug development.

    Biological Research: The compound is used in studies related to enzyme interactions and metabolic pathways.

    Industrial Applications: It is utilized in the synthesis of various organic compounds and materials.

Mechanism of Action

The mechanism of action of (6aR,10aS)-6a,7,8,9,10,10a-Hexahydrobenzo[c][1,7]naphthyridin-6(5H)-one involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Nicergoline: A compound with a similar structure used in the treatment of cognitive disorders.

    Indoloquinoline Derivatives: These compounds share structural similarities and are studied for their pharmacological properties.

Uniqueness

(6aR,10aS)-6a,7,8,9,10,10a-Hexahydrobenzo[c][1,7]naphthyridin-6(5H)-one is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

61666-93-1

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

(6aR,10aS)-6a,7,8,9,10,10a-hexahydro-5H-benzo[c][1,7]naphthyridin-6-one

InChI

InChI=1S/C12H14N2O/c15-12-10-4-2-1-3-8(10)9-5-6-13-7-11(9)14-12/h5-8,10H,1-4H2,(H,14,15)/t8-,10-/m1/s1

InChI Key

OZCVANJNLNNJAA-PSASIEDQSA-N

Isomeric SMILES

C1CC[C@@H]2[C@H](C1)C3=C(C=NC=C3)NC2=O

Canonical SMILES

C1CCC2C(C1)C3=C(C=NC=C3)NC2=O

Origin of Product

United States

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